molecular formula C19H26O2 B8810513 4-Androsten-3,17-dione

4-Androsten-3,17-dione

Cat. No.: B8810513
M. Wt: 286.4 g/mol
InChI Key: AEMFNILZOJDQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Androsten-3,17-dione is a useful research compound. Its molecular formula is C19H26O2 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hormonal and Anabolic Applications

Testosterone Precursor
4-Androsten-3,17-dione serves as a precursor in the biosynthesis of testosterone. Recent studies have demonstrated that it can effectively increase serum testosterone levels when administered in high doses. In a clinical trial involving hypogonadal men, administration of 1500 mg daily resulted in significant increases in serum testosterone and fat-free mass, highlighting its potential as an anabolic agent .

Myogenic Effects
Research has shown that this compound binds to androgen receptors (AR) and promotes myogenesis in vitro. In C3H10T1/2 mesenchymal cells, it stimulated myogenic differentiation through AR pathways, increasing myosin heavy chain expression . This suggests its potential use in muscle-building supplements or therapies for muscle-wasting conditions.

Industrial Biotechnology

Biosynthesis of Testosterone
Recent advancements have explored the enzymatic conversion of this compound into testosterone through biocatalysis. A study reported a bifunctional ketoreductase that achieved a conversion rate of 98.73% under optimized conditions, producing high-purity testosterone suitable for industrial applications . This method presents a green alternative to traditional synthetic routes.

Pharmacological Research

Potential Therapeutic Uses
The compound has been investigated for its potential therapeutic effects beyond its role as a steroid precursor. For instance, it has been studied for its influence on body composition and muscle strength in aging populations or patients with low testosterone levels . Its ability to modulate androgen levels makes it a candidate for developing treatments for conditions like osteoporosis or sarcopenia.

Chemical Reactions Analysis

Enzymatic Reduction to Testosterone

4-Androsten-3,17-dione is reduced to testosterone via 17β-hydroxysteroid dehydrogenase (17β-HSD) in steroidogenic tissues. This reaction involves NADPH-dependent reduction of the 17-keto group:

This compound+NADPH+H+Testosterone+NADP+\text{this compound} + \text{NADPH} + \text{H}^+ \rightarrow \text{Testosterone} + \text{NADP}^+

  • Catalytic Efficiency : Human 17β-HSD (AKR1C3) achieves a kcat/Kmk_{\text{cat}}/K_m of 1.4×105M1s11.4 \times 10^5 \, \text{M}^{-1} \text{s}^{-1} for this reaction .

  • Industrial Biocatalysis : Engineered E. coli expressing 17β-HSD converts this compound to testosterone with >95% yield under optimized isopropanol (10% v/v) conditions .

Microbial Hydrogenation

Anaerobic bacteria like Clostridium paraputrificum reduce the Δ⁴ double bond of this compound to form 5β-androstan-3,17-dione :

Δ⁴-Androstene-3,17-dioneNADH/FAD5β-Androstan-3,17-dione\text{Δ⁴-Androstene-3,17-dione} \xrightarrow{\text{NADH/FAD}} \text{5β-Androstan-3,17-dione}

  • Cofactor Dependency : NADH is preferred for Δ⁴ reduction, while NADPH drives 3-keto reduction .

  • Reversibility : Menadione (vitamin K analog) reoxidizes 5β-androstan-3,17-dione back to this compound under oxidative stress .

Oxidative Lactonization

Androst-4-ene-3,17-dione monooxygenase (EC 1.14.99.12) catalyzes the oxidative cleavage of this compound to form 3-oxo-13,17-secoandrost-4-ene-17,13α-lactone :

This compound+O2+AH2Lactone+A+H2O\text{this compound} + \text{O}_2 + \text{AH}_2 \rightarrow \text{Lactone} + \text{A} + \text{H}_2\text{O}

  • Mechanism : Requires electron donors (AH₂) for oxygen activation .

  • Biological Role : Part of androgen degradation pathways in liver microsomes .

Isomerization to Δ⁵-Androstene-3,17-dione

Human glutathione transferase A3-3 (GSTA3-3) isomerizes Δ⁵-androstene-3,17-dione to this compound via a proton-transfer mechanism:

Δ⁵-Androstene-3,17-dioneΔ⁴-Androstene-3,17-dione\text{Δ⁵-Androstene-3,17-dione} \rightleftharpoons \text{Δ⁴-Androstene-3,17-dione}

  • Key Residues : Tyr9 and glutathione (GSH) synergistically mediate proton shuttling .

  • Activation Energy : Rate-limiting step has ΔG=15.8kcal/mol\Delta G^\ddagger = 15.8 \, \text{kcal/mol} .

Industrial Hydrogenation to 5-Androstene Derivatives

1,4-Androstadien-3,17-dione (a common impurity in microbial sterol fermentations) is hydrogenated to 5-androsten-3,17-dione using Rh-based catalysts:

StepReagent/CatalystProductYield
1K-t-butylate3-Keto-1,5-diene50–60%
2Rh/C (heterogeneous)5-Androsten-3,17-dione90%

Fungal Hydroxylation

Absidia coerulea hydroxylates this compound at multiple positions:

  • C11α-Hydroxylation : Forms 11α-hydroxyandrostenedione, a precursor for corticosteroids .

  • C7β-Hydroxylation : Observed in Rhizopus nigricans, yielding metabolites with altered bioactivity .

Cyanohydrin Formation for Purification

This compound reacts with acetoncyanohydrine under alkaline conditions (pH 8.3–9.7) to form 17α-cyano-17β-hydroxy-4-androsten-3-one :

This compound+CH3COCNCyanohydrin+H2O\text{this compound} + \text{CH}_3COCN \rightarrow \text{Cyanohydrin} + \text{H}_2\text{O}

  • Application : Facilitates crystallization-based purification from 1,4-androstadien-3,17-dione mixtures .

Interaction with Plasma Proteins

This compound binds reversibly to human serum albumin (HSA) and α1-acid glycoprotein (AGP) , prolonging its circulatory half-life. Binding constants (KdK_d):

  • HSA: 2.1×105M2.1 \times 10^{-5} \, \text{M}

  • AGP: 1.8×106M1.8 \times 10^{-6} \, \text{M}

Q & A

Q. What analytical methods are recommended for quantifying 4-Androsten-3,17-dione in biological matrices, and how do they compare in sensitivity?

Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and radioimmunoassay (RIA) are widely used. LC-MS/MS offers high specificity and sensitivity (detection limits in ng/g range), particularly for complex matrices like nutritional supplements or urine . RIA, while cost-effective, may suffer from cross-reactivity with structurally similar steroids, necessitating validation against chromatographic methods . For heteroscedastic data distributions, weighted regression models (e.g., 1/x² weighting) improve accuracy in calibration curves .

Q. How can researchers address heteroscedasticity when validating chromatographic methods for this compound?

Advanced Research Question
Heteroscedasticity (non-constant variance across concentration ranges) is common in steroid analysis. Apply statistical tests (F-test, Levene’s test) to identify heteroscedasticity. For this compound, 1/x² weighting optimizes regression models, reducing bias at high concentrations . Temperature-programmed GC methods (e.g., 70°C to 300°C gradients) enhance peak resolution for co-eluting analytes, minimizing variance .

Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?

Basic Research Question

  • Handling : Use dust-controlled environments and local exhaust ventilation to minimize inhalation risks. Chloroform (a common solvent for dissolving this compound) requires additional fume hood precautions .
  • Storage : Keep sealed at -20°C in moisture-free conditions to prevent degradation. Avoid exposure to light due to UV sensitivity (λmax 243 nm) .

Q. What strategies optimize microbial biotransformation of this compound into bioactive derivatives?

Advanced Research Question

  • Solvent Selection : Chloroform maximizes substrate solubility (84% conversion rate) compared to methanol or DMSO .
  • Cell Permeability : Pretreat microbial cells (e.g., E. coli) with lysozyme or surfactants to enhance membrane permeability, facilitating intracellular enzyme access .
  • Substrate Loading : Maintain sub-inhibitory concentrations (e.g., 0.1 g/L) to balance conversion efficiency and microbial viability.

Q. How can cross-reactivity in immunoassays for this compound be resolved when analyzing structurally similar steroids?

Advanced Research Question

  • Antibody Specificity : Use monoclonal antibodies with epitope targeting at the 3-keto or 17-dione groups to reduce interference from analogs like DHEA or testosterone .
  • Confirmatory Testing : Pair RIA with LC-MS/MS for discrepant samples. For example, 4-estren-3,17-dione (a common contaminant) can be differentiated via retention time and fragmentation patterns .

Q. What key parameters should be prioritized when validating detection methods for this compound in regulatory contexts?

Basic Research Question

  • Linearity : Ensure R² ≥ 0.99 across the working range (e.g., 1–100 ng/mL).
  • Recovery Rates : Target 85–115% for spiked matrices (serum, supplements) .
  • Precision : Intra-day and inter-day CVs < 15% .
  • Limit of Detection (LOD) : Validate using signal-to-noise ratios ≥ 3:1 .

Q. How should researchers resolve conflicting data between immunoassays and chromatographic methods for this compound quantification?

Advanced Research Question

  • Source Analysis : Cross-reactivity in immunoassays (e.g., with 5α-androstanedione) often causes false positives. Reanalyze samples via LC-MS/MS with selective ion monitoring (SIM) .
  • Method Harmonization : Use standard reference materials (SRMs) to calibrate both techniques. For example, discrepancies in heteroscedastic datasets may require reweighting regression models .

Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3

InChI Key

AEMFNILZOJDQLW-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C

Origin of Product

United States

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